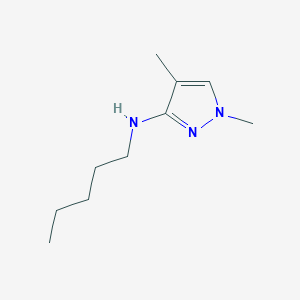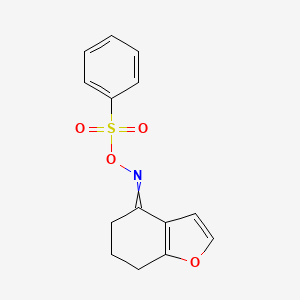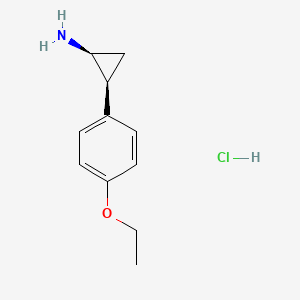
N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bencil-1-(2-fluoroetil)-4-metil-1H-pirazol-5-amina es un compuesto químico con una fórmula molecular de C12H15ClFN3. Es un miembro de la familia de pirazol, que es conocida por sus diversas actividades biológicas y aplicaciones en varios campos, como la química medicinal y la ciencia de materiales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-bencil-1-(2-fluoroetil)-4-metil-1H-pirazol-5-amina generalmente implica la reacción de bencilamina con bromuro de 2-fluoroetil en presencia de una base, seguida de ciclización con hidracina y posterior metilación. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y temperaturas que van desde la temperatura ambiente hasta las condiciones de reflujo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
N-bencil-1-(2-fluoroetil)-4-metil-1H-pirazol-5-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el átomo de flúor.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones suaves.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios pirazoles sustituidos, derivados de aminas y óxidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
N-bencil-1-(2-fluoroetil)-4-metil-1H-pirazol-5-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto exhibe potenciales actividades biológicas, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de N-bencil-1-(2-fluoroetil)-4-metil-1H-pirazol-5-amina implica su interacción con dianas moleculares y vías específicas. Puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-bencil-1-(2-fluoroetil)-1H-pirazol-4-amina
- N-bencil-1-(2-fluoroetil)-1H-pirazol-3-amina
Singularidad
N-bencil-1-(2-fluoroetil)-4-metil-1H-pirazol-5-amina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C13H16FN3 |
|---|---|
Peso molecular |
233.28 g/mol |
Nombre IUPAC |
N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-11-9-16-17(8-7-14)13(11)15-10-12-5-3-2-4-6-12/h2-6,9,15H,7-8,10H2,1H3 |
Clave InChI |
CYUWGSXSZQVXJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11733184.png)

![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733192.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733205.png)
![2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733219.png)



![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733246.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733262.png)
![N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11733273.png)
![N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733278.png)
